molecular formula C21H26BrN3O2 B2799659 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine CAS No. 2320467-63-6

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine

Cat. No.: B2799659
CAS No.: 2320467-63-6
M. Wt: 432.362
InChI Key: JKIDYQPPPUNIDX-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine is a complex organic compound with the molecular formula C21H26BrN3O2 and a molecular weight of 432.362. This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a pyridazine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 4-Bromophenyl Intermediate: The bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Synthesis of Pyridazine Moiety: The pyridazine ring is typically formed through condensation reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The final step involves coupling the bromophenyl, piperidine, and pyridazine intermediates using reagents such as palladium catalysts and appropriate ligands under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the molecule.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.

    Coupling: Palladium catalysts, ligands such as triphenylphosphine, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

(4-bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-21(2,3)18-8-9-19(24-23-18)27-14-15-10-12-25(13-11-15)20(26)16-4-6-17(22)7-5-16/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIDYQPPPUNIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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